molecular formula C19H16ClFN2O3S2 B2421409 N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1206994-27-5

N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2421409
CAS No.: 1206994-27-5
M. Wt: 438.92
InChI Key: KPPVAQFPMWFLBZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16ClFN2O3S2 and its molecular weight is 438.92. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S2/c1-12-3-6-14(7-4-12)23(2)28(25,26)17-9-10-27-18(17)19(24)22-13-5-8-16(21)15(20)11-13/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPVAQFPMWFLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological activity, focusing on its fungicidal properties, potential anticancer effects, and mechanisms of action.

Chemical Structure

The compound can be described by the following structural formula:

C16H16ClFNO2S\text{C}_{16}\text{H}_{16}\text{ClF}\text{N}\text{O}_2\text{S}

1. Fungicidal Activity

Recent studies have highlighted the compound's effectiveness as a fungicide. It is part of a class of compounds that exhibit potent antifungal properties, particularly against various plant pathogens. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key enzymatic pathways essential for fungal growth.

Table 1: Fungicidal Efficacy Against Various Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Botrytis cinerea10 µg/mLInhibition of cell wall synthesis
Fusarium oxysporum5 µg/mLDisruption of ergosterol biosynthesis
Rhizoctonia solani15 µg/mLInhibition of protein synthesis

The data indicates that the compound exhibits varying degrees of activity against different fungal strains, suggesting its potential utility in agricultural applications.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Activity Against Breast Cancer Cells
In vitro studies conducted on MCF-7 breast cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound at concentrations above 20 µM. The observed effects included:

  • Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cells.
  • Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to reduced cell division.

Table 2: Anticancer Activity Results

Concentration (µM)% Cell ViabilityApoptotic Cells (%)
01005
108510
206030
503070

These findings indicate that this compound may serve as a lead compound for developing novel anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group is known to inhibit enzymes involved in metabolic pathways, which may contribute to its antifungal and anticancer activities.
  • Cell Membrane Disruption : The thiophene moiety may interact with lipid membranes, compromising cellular integrity in fungi and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

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